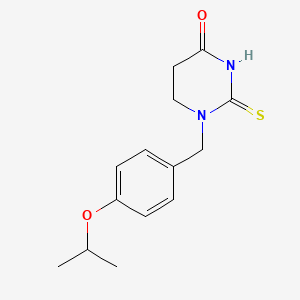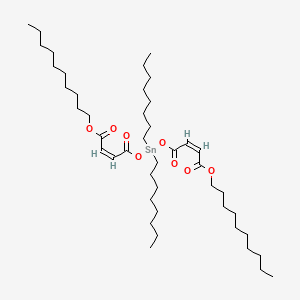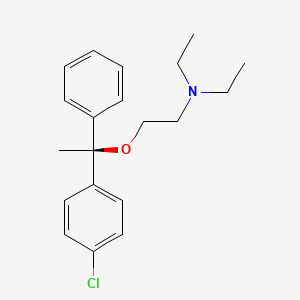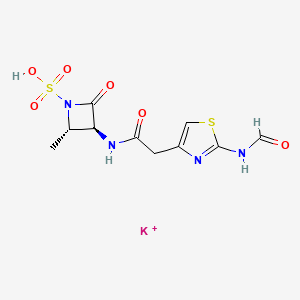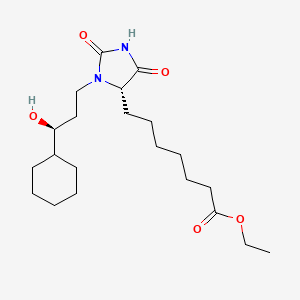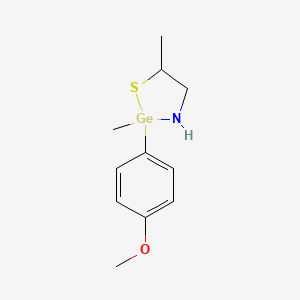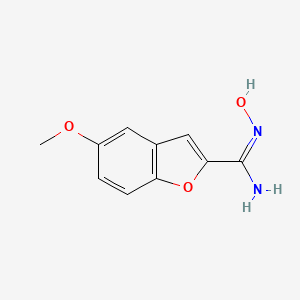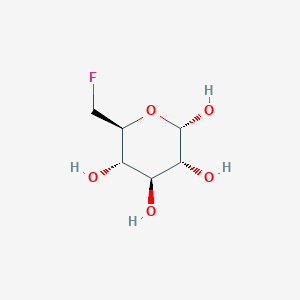
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is a complex organic compound that belongs to the class of naphthoquinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the naphthoquinone core through cyclization of appropriate precursors.
Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.
Oxidation: Oxidation of intermediate compounds to achieve the desired quinone structure.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher quinone derivatives, while reduction may produce hydroquinone derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, naphthoquinones are studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. The presence of the thioether and hydroxyethyl groups may enhance its biological activity.
Medicine
In medicinal chemistry, derivatives of naphthoquinones are investigated for their therapeutic potential. This compound may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, naphthoquinones are used in the production of dyes, pigments, and other materials. Their redox properties make them suitable for applications in electronic devices and sensors.
Mécanisme D'action
The mechanism of action of Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide involves interactions with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Redox Reactions: Modulation of cellular redox states.
Enzyme Inhibition: Inhibition of specific enzymes involved in disease pathways.
Signal Transduction: Interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthoquinone: A simpler analog with similar redox properties.
Thioethers: Compounds containing sulfur atoms bonded to carbon atoms.
Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups that enhance solubility and reactivity.
Uniqueness
Naphtho(2,1-b)thiophene-6,9-dione, 1,2,5,5a,9a,9b-hexahydro-8-((2-hydroxyethyl)thio)-4-methyl-, 3,3-dioxide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the thioether and hydroxyethyl groups may enhance its reactivity and biological activity compared to simpler analogs.
Propriétés
Numéro CAS |
125219-99-0 |
|---|---|
Formule moléculaire |
C15H18O5S2 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
8-(2-hydroxyethylsulfanyl)-4-methyl-3,3-dioxo-1,2,5,5a,9a,9b-hexahydrobenzo[e][1]benzothiole-6,9-dione |
InChI |
InChI=1S/C15H18O5S2/c1-8-6-10-11(17)7-12(21-4-3-16)14(18)13(10)9-2-5-22(19,20)15(8)9/h7,9-10,13,16H,2-6H2,1H3 |
Clé InChI |
YLAIEDGGORRJRG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(CCS2(=O)=O)C3C(C1)C(=O)C=C(C3=O)SCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


